molecular formula C13H11ClN2O B5621793 N-(4-chloro-2-methylphenyl)nicotinamide

N-(4-chloro-2-methylphenyl)nicotinamide

Cat. No. B5621793
M. Wt: 246.69 g/mol
InChI Key: HQMLDAPFSZGWOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chloro-2-methylphenyl)nicotinamide derivatives involves complex chemical reactions, aiming to explore their potential as herbicides and understand their structure-activity relationships. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against certain weeds. These compounds are derived from nicotinic acid, highlighting innovative approaches in herbicide development (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied to understand their supramolecular assemblies and hydrogen bonding patterns. For example, research on isomeric 2-chloro-N-(nitrophenyl)nicotinamides reveals diverse supramolecular structures formed through hydrogen bonds, indicating significant structural versatility and potential for various chemical and biological applications (M. D. de Souza et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives demonstrates their potential in synthetic chemistry and pharmaceutical applications. For instance, the synthesis and characterization of pharmaceutical co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibit enhanced thermal stability and highlight the importance of supramolecular interactions in pharmaceutical design (A. Lemmerer et al., 2010).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of this compound derivatives, are critical for their application in various fields. The co-crystallization of nicotinamide with other compounds, such as 2-chloro-4-nitrobenzoic acid, results in materials with distinct physical properties, such as improved solubility and thermal stability, which are advantageous for pharmaceutical applications (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other molecules, play a significant role in its potential applications. Research into the inhibition effect of nicotinamide and its derivatives on corrosion illustrates the broad utility of these compounds beyond their biological activity, showcasing their potential as corrosion inhibitors and reflecting their versatile chemical properties (M. Jeeva et al., 2017).

Mechanism of Action

The mechanism of action of nicotinamide derivatives is primarily through their role as a component of the coenzyme NAD . They have been investigated for a variety of biological applications, including preventing Type I diabetes and having antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .

Future Directions

The future directions for “N-(4-chloro-2-methylphenyl)nicotinamide” and other nicotinamide derivatives include further exploration of their biological applications . There is also interest in developing more potent fungicides based on these compounds .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLDAPFSZGWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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